![molecular formula C13H14N4O2S2 B14867275 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The thiadiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether formation: The acetylated thiadiazole is reacted with an appropriate thiol compound to form the thioether linkage.
Amidation: Finally, the compound is amidated with o-toluidine to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring and the thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiadiazoles.
科学的研究の応用
Chemistry
Catalysis: Thiadiazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: These compounds are explored for their electronic and photophysical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives exhibit antibacterial, antifungal, and antiviral activities.
Enzyme Inhibitors: They are studied as inhibitors of various enzymes, including proteases and kinases.
Medicine
Drug Development:
Industry
Agriculture: Used as pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments due to their chromophoric properties.
作用機序
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, or other biological processes.
類似化合物との比較
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
- Functional Groups : The presence of the acetamido group in 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide provides unique chemical reactivity and biological activity compared to its analogs.
- Biological Activity : The specific substitution pattern on the thiadiazole ring can lead to differences in biological activity, making this compound potentially more effective in certain applications.
特性
分子式 |
C13H14N4O2S2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-5-3-4-6-10(8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
InChIキー |
NGTHUSPLVGARDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


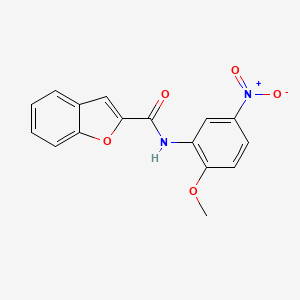
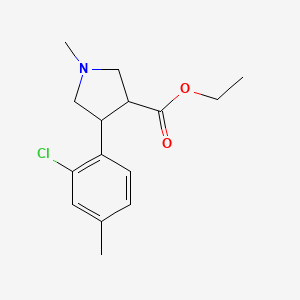

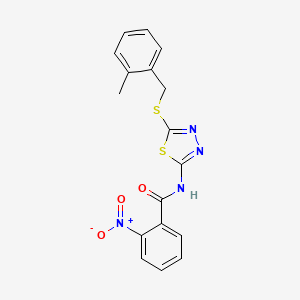
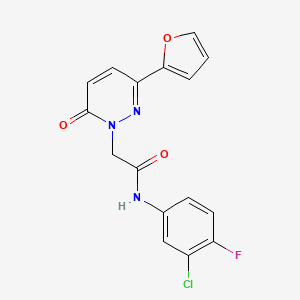
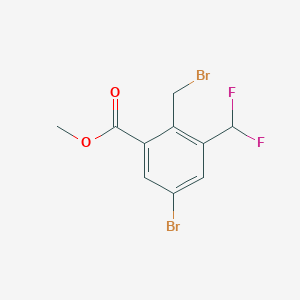
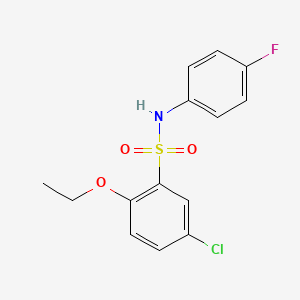

![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
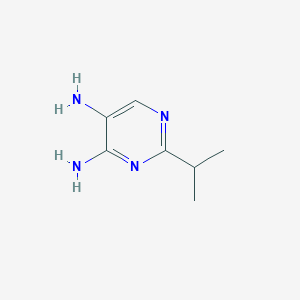
![1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)

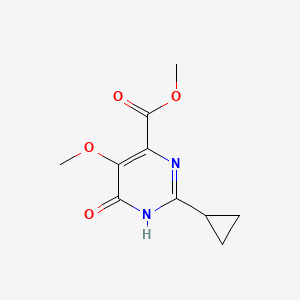
![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14867277.png)
